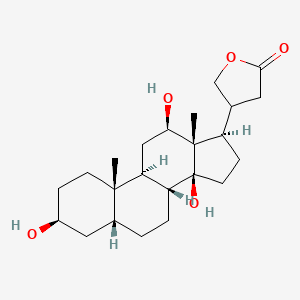
(RS)-20,22-Dihydrodigoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(RS)-20,22-Dihydrodigoxigenin is a hydroxy steroid derivative of digoxigenin, a compound known for its role in various biological and medicinal applications. It is characterized by its molecular formula C23H36O5 and a molecular weight of 392.53. This compound is a 20,22-dihydro derivative of digoxigenin, featuring hydroxy groups at the 3β-, 12β-, and 14β-positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-20,22-Dihydrodigoxigenin typically involves the reduction of digoxigenin. This can be achieved using various reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation under specific conditions to ensure the selective reduction at the 20,22-positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: (RS)-20,22-Dihydrodigoxigenin can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives of this compound.
Reduction: Further reduced derivatives or complete reduction to the corresponding alcohol.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(RS)-20,22-Dihydrodigoxigenin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in molecular biology techniques, such as labeling nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and cardioprotective effects.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals.
Mechanism of Action
The mechanism by which (RS)-20,22-Dihydrodigoxigenin exerts its effects involves binding to specific molecular targets and pathways. It may interact with cellular receptors or enzymes, leading to biological responses such as modulation of gene expression or inhibition of inflammatory processes.
Comparison with Similar Compounds
Digoxigenin
3β,12β,14β-Trihydroxy-5β-cardanolide
Other hydroxylated derivatives of digoxigenin
This comprehensive overview provides a detailed understanding of (RS)-20,22-Dihydrodigoxigenin, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H36O5 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one |
InChI |
InChI=1S/C23H36O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h13-19,24-25,27H,3-12H2,1-2H3/t13?,14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1 |
InChI Key |
MWPLZPAHTHIKQB-TYQBGLJKSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5CC(=O)OC5)O)C)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5CC(=O)OC5)O)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















